[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 2-phenylacetate
Description
[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 2-phenylacetate is a synthetic organic compound featuring a 1,2-oxazole (isoxazole) ring substituted with a 4-methylphenyl group at the 5-position and a methyl 2-phenylacetate moiety at the 3-position. The oxazole ring is a heterocyclic scaffold known for its versatility in medicinal chemistry, agrochemicals, and materials science. Structural characterization of such compounds typically employs crystallographic tools like SHELX and visualization software such as ORTEP-3 , which are critical for determining bond lengths, angles, and intermolecular interactions.
Properties
IUPAC Name |
[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 2-phenylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-14-7-9-16(10-8-14)18-12-17(20-23-18)13-22-19(21)11-15-5-3-2-4-6-15/h2-10,12H,11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVDJCYVUQZAGQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)COC(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 2-phenylacetate typically involves the formation of the isoxazole ring followed by the attachment of the tolyl and phenylacetate groups. One common method includes the reaction of terminal alkynes with n-BuLi and aldehydes, followed by treatment with molecular iodine and hydroxylamine . Another approach involves the cycloaddition of copper (I) acetylides to azides and nitrile oxides, providing access to substituted isoxazoles .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. The choice of solvents, catalysts, and reaction conditions is crucial to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions: [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 2-phenylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoxazoles with various functional groups.
Scientific Research Applications
Chemistry: In organic synthesis, [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 2-phenylacetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology and Medicine: The compound has potential biological activity, making it a candidate for the development of new pharmaceuticals. It may exhibit properties such as anti-inflammatory, anticancer, or antimicrobial activity.
Industry: In materials science, [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 2-phenylacetate can be used in the development of novel polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism by which [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 2-phenylacetate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The isoxazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Oxazole Derivatives
Key Observations:
Functional Group Influence: The ester group in [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 2-phenylacetate may enhance solubility compared to nonpolar analogs like metconazole, which lacks ester functionality . This could influence bioavailability in biological systems.
Hydrogen Bonding and Crystal Packing :
- Hydrogen bonding patterns, analyzed via graph set theory (as described in ), are critical for understanding the solid-state behavior of oxazole derivatives . For instance, the ester oxygen in [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 2-phenylacetate could act as a hydrogen bond acceptor, influencing crystal packing and stability.
Synthetic and Analytical Challenges :
- Structural elucidation of such compounds relies heavily on crystallographic software suites like SHELX and WinGX , which enable refinement of complex substituent arrangements. For example, the methylphenyl and phenylacetate groups may introduce torsional strain, necessitating precise geometric optimization during refinement.
Biological Activity
[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 2-phenylacetate is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The structure of [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 2-phenylacetate can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its effects on cancer cells, antimicrobial properties, and potential therapeutic applications.
Anticancer Activity
Several studies have highlighted the compound's anticancer properties, particularly its ability to inhibit cell proliferation in various cancer cell lines. For instance, research indicates that derivatives of oxazoles can exhibit significant cytotoxic effects against prostate cancer cells (DU-145) and pulmonary endothelial cells dependent on macrophage migration inhibitory factor (MIF) .
Key Findings:
- Cell Lines Tested: DU-145 (prostate cancer), pulmonary endothelial cells.
- Mechanism: Inhibition of MIF-dependent cell survival.
- IC50 Values: Specific values for [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 2-phenylacetate were not provided in the literature but are critical for determining efficacy.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 2-phenylacetate. Modifications at specific positions on the oxazole ring can enhance its biological activity. For example:
| Position | Modification | Effect |
|---|---|---|
| 5 | -CH3 | Increased cytotoxicity in cancer cells |
| 4 | -Cl | Enhanced antimicrobial activity |
Case Studies
-
Prostate Cancer Study:
- Objective: Evaluate the cytotoxic effects of oxazole derivatives.
- Method: In vitro assays using DU-145 cell line.
- Results: Significant inhibition of cell proliferation noted with specific derivatives showing IC50 values in the low micromolar range.
-
Antimicrobial Screening:
- Objective: Assess antimicrobial activity against Gram-positive and Gram-negative bacteria.
- Method: Disk diffusion and broth microdilution methods.
- Results: Compounds similar to [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 2-phenylacetate exhibited varying degrees of antibacterial activity.
Q & A
Q. Optimization Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Oxazole formation | 4-methylbenzoyl chloride, NH₂OH·HCl, DCM, 0–25°C | 70–80 | 85–90 |
| Esterification | 2-phenylacetyl chloride, TEA, DCM, RT | 60–70 | 90–95 |
| Purification | Silica gel (DCM:EtOAc 9:1 → 7:3) | 85–90 | >98 |
Basic: How can spectroscopic techniques (NMR, HPLC) confirm the structural integrity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks to confirm the oxazole ring (δ 8.2–8.5 ppm for C3-H), methylphenyl group (δ 2.4 ppm for CH₃), and ester carbonyl (δ 170–175 ppm in ¹³C) .
- HPLC : Use a C18 column (MeCN:H₂O 70:30, 1 mL/min) to verify purity (>98%) and detect impurities from incomplete esterification or cyclization .
- Mass Spectrometry (HRMS) : Exact mass ([M+H]⁺ calculated for C₁₉H₁₇NO₃: 308.1287) confirms molecular formula .
Advanced: What crystallographic approaches are recommended for determining the three-dimensional structure, and how can SHELX programs aid in refinement?
Methodological Answer:
- Data Collection : High-resolution X-ray diffraction (XRD) at 100 K using Mo-Kα radiation (λ = 0.71073 Å) .
- Software Pipeline :
- SHELXT : For structure solution via dual-space algorithms .
- SHELXL : For least-squares refinement with anisotropic displacement parameters and twin-law correction (critical for resolving inversion twins) .
- ORTEP-3 : To visualize thermal ellipsoids and validate bond geometries (e.g., oxazole ring planarity) .
Q. Key Crystallographic Data from :
| Parameter | Value |
|---|---|
| Dihedral angles | Oxazole vs. toluene: 9.16° |
| Oxazole vs. phenyl: 87.91° | |
| Torsion angles | C—S—N—Cpr: 86.8° |
| Bond lengths (S—O) | 1.434–1.438 Å |
Advanced: How do intermolecular interactions (e.g., hydrogen bonding, π-π stacking) influence solid-state packing, and what methods analyze these interactions?
Methodological Answer:
- Hirshfeld Surface Analysis : Quantifies interaction types (e.g., H-bonding: 15–20%, π-π: 25–30%) using CrystalExplorer .
- Graph Set Analysis : Identifies hydrogen-bonding motifs (e.g., R₂²(8) rings) between oxazole N and acetate carbonyl groups .
- π-π Stacking : The 4-methylphenyl group engages in offset stacking (3.5–3.8 Å) with adjacent aromatic rings, stabilizing crystal packing .
Advanced: What strategies resolve discrepancies between computational molecular modeling and experimental crystallographic data?
Methodological Answer:
- Force Field Adjustments : Use DFT (B3LYP/6-311+G(d,p)) to refine van der Waals radii and torsional parameters for the oxazole-ester moiety .
- Twinned Data Refinement : Apply SHELXL’s TWIN/BASF commands to model inversion twins, improving R-factor convergence (R₁ < 0.045) .
- Validation Tools : Check PLATON/ADDSYM for missed symmetry and Mercury for packing similarity .
Advanced: How can structure-activity relationship (SAR) studies elucidate biological targets, and what in vitro assays are appropriate?
Methodological Answer:
- Target Identification : Screen against kinase/enzyme libraries (e.g., tyrosine kinases, esterases) using fluorescence polarization or SPR .
- SAR Design : Modify substituents (e.g., 4-methylphenyl → 4-fluorophenyl) to probe steric/electronic effects on binding .
- Assay Example :
- Enzyme Inhibition : IC₅₀ determination via colorimetric assays (e.g., NADH depletion for dehydrogenases) .
- Cellular Uptake : LC-MS quantification in HEK293 cells to assess membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
